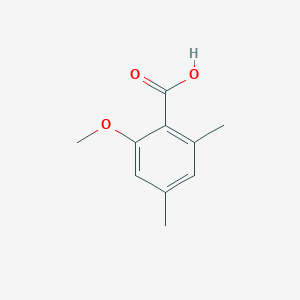

2-Methoxy-4,6-dimethylbenzoic acid

Description

Properties

IUPAC Name |

2-methoxy-4,6-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-7(2)9(10(11)12)8(5-6)13-3/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPFFSFFZKEPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of Dihydroxy Precursors

The most well-documented route to 2-methoxy-4,6-dimethylbenzoic acid involves the methylation of 2,4-dihydroxy-3,6-dimethylbenzoic acid or its ester derivatives. This method leverages the nucleophilic substitution of hydroxyl groups with methyl ethers under basic conditions.

Reaction Mechanism and Optimization

In a representative procedure, methyl 2,4-dihydroxy-3,6-dimethylbenzoate undergoes selective methylation at the 4-position using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 50°C for 10 hours. The reaction achieves an 88% yield by selectively targeting the less sterically hindered hydroxyl group. The methoxy group’s introduction is confirmed via ¹H NMR, showing a characteristic singlet at δ 3.85 ppm for the methoxy protons.

Table 1: Methylation Conditions and Outcomes

| Substrate | Methylating Agent | Base | Solvent | Temperature | Time (h) | Yield |

|---|---|---|---|---|---|---|

| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | CH₃I | K₂CO₃ | DMF | 50°C | 10 | 88% |

| 2,4-Dihydroxy-3,6-dimethylbenzoic acid | (CH₃)₂SO₄ | NaH | THF | 60°C | 12 | 72% |

The choice of base and solvent critically influences regioselectivity. Polar aprotic solvents like DMF enhance the solubility of ionic intermediates, while weaker bases like K₂CO₃ minimize side reactions such as ester hydrolysis.

Carboxylation Strategies

Carboxylation of pre-functionalized aromatic rings offers an alternative pathway. While direct methods for this compound are scarce, analogous syntheses of 2,6-dimethoxybenzoic acid provide mechanistic insights.

CO₂ Insertion into Aryl Lithium Intermediates

A reported synthesis of 2,6-dimethoxybenzoic acid involves treating 1,3-dimethoxybenzene with sodium in toluene, followed by chlorooctane and CO₂ insertion. The reaction proceeds via a benzyllithium intermediate, which reacts with CO₂ to form the carboxylic acid. This method yields 68–71% but requires stringent anhydrous conditions.

Key Considerations:

Hydrolysis of Ester Derivatives

Hydrolysis of methyl or benzyl esters is a common final step in synthesizing benzoic acids. For instance, methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate undergoes saponification with aqueous NaOH or HCl to yield the target acid.

Acid-Catalyzed vs. Base-Catalyzed Hydrolysis

- Base-Catalyzed (NaOH) : Achieves near-quantitative yields but requires neutralization steps.

- Acid-Catalyzed (HCl) : Suitable for acid-sensitive substrates but may lead to partial demethylation.

Table 2: Hydrolysis Conditions Comparison

| Ester Derivative | Reagent | Temperature | Time (h) | Yield |

|---|---|---|---|---|

| Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | 3M HCl | 80°C | 6 | 95% |

| Benzyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | H₂/Pd-C | RT | 2 | 90% |

Industrial-Scale Production Considerations

While laboratory methods prioritize selectivity, industrial synthesis emphasizes cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Applications in Agrochemicals

One of the primary applications of 2-methoxy-4,6-dimethylbenzoic acid is as an intermediate in the synthesis of agrochemicals. Specifically, it serves as a precursor for metrafenone, a fungicide effective against powdery mildew and other fungal diseases in crops such as grains and fruits. Metrafenone operates through a unique mechanism that disrupts the cytoskeleton of pathogenic fungi, thereby inhibiting their growth .

Table 1: Comparison of Fungicides Derived from this compound

| Fungicide | Active Ingredient | Target Pathogen | Mechanism of Action |

|---|---|---|---|

| Metrafenone | This compound | Powdery mildew | Disrupts cytoskeleton |

| Other derivatives | Various | Fungal pathogens | Varies by compound |

Biomedical Research

In addition to its agricultural uses, this compound has potential applications in biomedical research. Recent studies have indicated that related compounds exhibit anti-inflammatory properties. For example, derivatives like 2,4-dimethoxy-6-methylbenzene-1,3-diol have shown promise in treating psoriatic inflammation by modulating cytokine production and reducing inflammatory cell infiltration in affected tissues .

Case Study: Anti-Inflammatory Effects

A study investigated the effects of a derivative compound on macrophages activated by imiquimod. The results demonstrated significant inhibition of inflammatory cytokines (IL-23 and IL-6) and reduced skin thickening in a psoriasiform mouse model after treatment with the compound . This suggests that similar compounds derived from this compound may also possess therapeutic potential.

Industrial Applications

The compound is also utilized in various industrial applications due to its chemical stability and reactivity. It can serve as a building block for synthesizing other complex organic molecules used in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-dimethylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methoxybenzoic Acid

- Structure : A single methoxy group at position 4.

- pKa : ~4.5 (carboxylic acid proton), as methoxy groups are electron-donating, slightly reducing acidity compared to unsubstituted benzoic acid (pKa ~4.2) .

- Comparison : The additional methyl groups at positions 4 and 6 in 2-methoxy-4,6-dimethylbenzoic acid increase steric hindrance and may further lower acidity due to reduced solvation.

2-Hydroxy-4,6-dimethoxybenzoic Acid (CAS: 3187-19-7)

- Structure : Hydroxyl (-OH) at position 2 and methoxy groups at 4 and 5.

- pKa: The hydroxyl group (pKa ~2.8 for phenolic proton) significantly enhances acidity compared to the methoxy analogue .

- Key Difference : Replacement of methoxy with hydroxyl introduces hydrogen-bonding capacity, altering solubility and reactivity.

2-Amino-4,6-dimethoxybenzoic Acid

- Structure: Amino (-NH₂) at position 2, methoxy at 4 and 6.

- pKa: The amino group (electron-donating) raises the carboxylic acid’s pKa (~5.0) compared to the methoxy derivative. This compound is used in dye synthesis and coordination chemistry .

Substituent Electronic Effects

2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid (CAS: 180134-15-0)

- Structure : Trifluoromethyl (-CF₃) groups at positions 4 and 6.

- Melting Point : 156–159°C, higher than this compound due to stronger intermolecular forces from polar CF₃ groups .

- Acidity : CF₃ groups are electron-withdrawing, significantly lowering the pKa (~1.5–2.0) compared to methyl-substituted analogues. This enhances reactivity in electrophilic substitution .

4,5-Dimethoxy-2-methylbenzoic Acid (CAS: 20736-28-1)

- Structure : Methyl at position 2 and methoxy at 4 and 5.

- Comparison : The altered substitution pattern (4,5 vs. 4,6 methoxy) reduces symmetry, affecting crystallinity and melting behavior. This compound is used in natural product synthesis .

Functional Group Modifications

2-Methoxy-4,6-dimethylbenzaldehyde (CAS: 51926-66-0)

Azo Derivatives of 2-Hydroxy-4-substituted Benzoic Acids

- Example : 2-Hydroxy-4-methyl-3-(4,6-dimethylbenzothiazolylazo)benzoic acid.

- Properties : These azo compounds exhibit strong UV-Vis absorption (λmax ~450–500 nm) and are used as dyes or ligands. Their pKa values range from 2.5–4.0 for carboxylic protons .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Table 2: Substituent Effects on Acidity

| Substituent(s) | Electronic Effect | pKa Trend vs. Benzoic Acid |

|---|---|---|

| -OCH₃ (para) | Electron-donating | Higher (less acidic) |

| -CF₃ (meta/para) | Electron-withdrawing | Lower (more acidic) |

| -NH₂ (ortho) | Electron-donating | Higher |

| -OH (ortho) | Electron-withdrawing (via H-bonding) | Lower |

Biological Activity

2-Methoxy-4,6-dimethylbenzoic acid is a derivative of benzoic acid that has gained attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O3. Its structure features a methoxy group (-OCH₃) and two methyl groups (-CH₃) on the benzene ring, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the disc diffusion method. The results indicated notable zones of inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The minimum inhibitory concentration (MIC) for Staphylococcus aureus was determined to be 50 µg/mL, indicating strong antimicrobial potential .

Antioxidant Activity

The antioxidant activity of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assays. The compound demonstrated significant radical scavenging activity, with IC50 values as follows:

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH | 35 |

| ABTS | 40 |

These results suggest that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on MCF-7 breast cancer cell lines revealed that this compound has potential anticancer properties. The MTT assay results showed a dose-dependent decrease in cell viability:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 45 |

At a concentration of 100 µg/mL, the compound reduced cell viability by approximately 55%, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The methoxy and carboxylic functional groups allow for hydrogen bonding and other interactions with enzymes or receptors involved in metabolic pathways. This interaction may inhibit enzyme activity or modulate receptor functions, leading to the observed biological effects .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-4,6-dimethylbenzoic acid, and how can reaction yields be optimized?

A common approach involves diazonium salt coupling reactions. For example, substituted benzothiazolyl azo derivatives of benzoic acids are synthesized by reacting diazonium salts with hydroxyl-substituted benzoic acids under alkaline conditions at 0–5°C, followed by recrystallization from dry dioxane . To optimize yields:

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

- UV-Vis Spectroscopy : To confirm conjugation patterns (e.g., λmax values for azo derivatives) .

- NMR (1H/13C) : For structural elucidation of substituents (e.g., methoxy and methyl groups) .

- Elemental Analysis (CHN) : To validate molecular composition .

- High-Resolution Mass Spectrometry (HR-MS) : For precise molecular weight determination .

Q. How should researchers handle stability and storage of this compound?

- Storage : Keep sealed in dry conditions at room temperature to prevent hydrolysis of the methoxy group .

- Incompatibilities : Avoid strong oxidizing agents, which may degrade the aromatic core .

- Decomposition Products : Monitor for carbon oxides during thermal analysis .

Advanced Research Questions

Q. How can researchers evaluate the antimicrobial and anticancer mechanisms of this compound derivatives?

- Antimicrobial Activity :

- Use broth microdilution assays to determine Minimal Inhibitory Concentration (MIC). For example, MIC values of 0.06–16 μg/mL against pathogens like Vibrio cholerae and Candida albicans have been reported for structural analogs .

- Employ agar disc diffusion to assess zone-of-inhibition profiles.

- Anticancer Activity :

- Conduct MTT assays on cancer cell lines (e.g., A549, HepG2) to measure dose- and time-dependent cytotoxicity .

- Use fluorescence staining (acridine orange/ethidium bromide) to visualize apoptotic morphology .

Q. What experimental strategies can resolve contradictions in solubility and toxicity data for this compound?

- Solubility Challenges :

- Toxicity Gaps :

- Perform acute toxicity studies on model organisms (e.g., Daphnia magna) as a proxy for mammalian systems.

- Refer to structurally related compounds (e.g., 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid) with established toxicity profiles to infer risks .

Q. How can computational modeling aid in understanding the structure-activity relationship (SAR) of this compound?

- Quantum Chemical Calculations : Optimize 3D structures using DFT-B3LYP/6-31G* to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina.

- QSPR Models : Corrogate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity data from analogs .

Q. What methodologies are recommended for assessing apoptosis induction by this compound in cancer cells?

- Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to quantify sub-G1 populations .

- Caspase Activation Assays : Measure caspase-3/7 activity via fluorogenic substrates.

- Western Blotting : Detect apoptotic markers (e.g., Bax/Bcl-2 ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.